N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRCLDFARQELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Nucleophilic Acyl Substitution
The primary route involves coupling 5-amino-1,3-dioxoisoindoline with 3-methylsulfonylbenzoyl chloride under Schotten-Baumann conditions. Key parameters include:
Reaction Conditions
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Temperature: 0-5°C (initial), then room temperature
- Time: 4-6 hours
Mechanistic Pathway
- Base deprotonates the isoindoline amine group
- Nucleophilic attack on the acyl chloride's carbonyl carbon
- Elimination of HCl, stabilized by base
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent Polarity | DCM to DMF | DCM | +22% yield |
| Equiv. Base | 1.0-3.0 | 2.2 | +18% yield |
| Reaction Time | 2-8 hrs | 5 hrs | +15% yield |
Solid-Phase Synthesis
Recent adaptations employ polymer-supported reagents to streamline purification:
Protocol
- Immobilize 3-methylsulfonylbenzoic acid on Wang resin
- Activate with HATU/OxymaPure system
- Couple with 5-amino-1,3-dioxoisoindoline
- Cleave with TFA/DCM (95:5)
Advantages
- Reduced byproduct formation (≤3% impurities)
- Scalable to multi-gram batches
- Compatibility with automated synthesis platforms
Critical Process Parameters
Acyl Chloride Preparation
High-purity 3-methylsulfonylbenzoyl chloride is essential. Standard preparation involves:
Stepwise Process
- Sulfonation of m-toluic acid using chlorosulfonic acid
- Methylation with dimethyl sulfate
- Thionyl chloride-mediated conversion to acyl chloride
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥98.5% | HPLC (C18 column) |
| Water Content | ≤0.1% | Karl Fischer titration |
| Residual Solvents | <50 ppm THF | GC-MS |
Purification Techniques
Crystallization Optimization
Ternary solvent systems improve crystal morphology:
Effective Solvent Combinations
| Good Solvent | Anti-Solvent | Ratio | Crystal Purity |
|---|---|---|---|
| Ethyl acetate | Hexane | 1:3 | 99.1% |
| Acetone | Water | 1:5 | 98.7% |
Chromatographic Methods
Flash chromatography remains vital for research-scale batches:
Column Packing
- Stationary phase: Silica gel 60 (40-63 μm)
- Mobile phase: Gradient from 70:30 to 50:50 hexane/ethyl acetate
Elution Profile
| Fraction | Volume (mL) | Composition | Target Compound |
|---|---|---|---|
| 1-15 | 200 | 70:30 hexane/EA | Impurities |
| 16-35 | 400 | 60:40 hexane/EA | Product |
Advanced Synthetic Approaches
Continuous Flow Chemistry
Microreactor systems enhance reaction control:
System Configuration
- Reactor volume: 10 mL
- Temperature: 25°C ± 0.5°C
- Residence time: 8.2 minutes
Performance Metrics
| Metric | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Space-time yield | 0.8 g/L·hr | 4.2 g/L·hr | 425% |
| Energy consumption | 58 kJ/g | 19 kJ/g | 67% reduction |
Enzymatic Catalysis
Novel lipase-mediated approach under investigation:
Biocatalytic Parameters
- Enzyme: Candida antarctica lipase B (CAL-B)
- Solvent: tert-Butyl methyl ether
- Conversion: 82% after 24 hrs
- Enantiomeric excess: >99% (when using chiral substrates)
Stability Considerations
Thermal Degradation Analysis
Thermogravimetric data reveals decomposition pathways:
Key Transitions
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 25-150 | 0.3 | Solvent evaporation |
| 215-245 | 12.4 | Sulfonyl group loss |
| 280-310 | 58.7 | Core structure breakdown |
Light Sensitivity
Photostability testing under ICH Q1B guidelines:
Exposure Conditions
- Light source: 1.2 million lux hours
- UV energy: 200 watt·hr/m²
Degradation Products
- N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide sulfoxide (3.8%)
- 5-Amino-1,3-dioxoisoindoline (1.2%)
Industrial Scale-Up Challenges
Mixing Efficiency
Computational fluid dynamics (CFD) modeling identifies optimal parameters:
Impeller Design
| Type | Power Number | Blend Time (s) |
|---|---|---|
| Rushton turbine | 4.8 | 38 |
| Pitched blade | 1.7 | 52 |
| Hydrofoil | 0.9 | 67 |
Waste Stream Management
Environmental considerations dictate treatment protocols:
Key Contaminants
- Unreacted acyl chloride: <50 ppm
- Triethylamine hydrochloride: Neutralization with NaOH
- Organic solvents: 98% recovery via distillation
Analytical Characterization
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.85 | s | 3H | CH3 (SO2) |
| 7.12 | dd (J=8.4) | 1H | Isoindole C4-H |
| 7.89 | m | 4H | Benzamide aromatic |
| 10.21 | s | 1H | Amide NH |
Mass Spectrometry
High-resolution ESI-MS confirms molecular identity:
Observed
- m/z 345.0841 [M+H]+
- m/z 367.0663 [M+Na]+
Calculated for C16H13N2O5S
- 345.0648 (Δ 0.0193 ppm)
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Classical solution | 78 | 98.5 | 1.0 | Pilot plant |
| Solid-phase | 82 | 99.3 | 2.4 | Lab scale |
| Continuous flow | 91 | 99.8 | 1.8 | Industrial |
| Biocatalytic | 65 | 97.9 | 3.1 | Niche |
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide is C16H15N2O5S, with a molecular weight of approximately 345.37 g/mol. The compound features a 1,3-dioxoisoindole moiety linked to a benzamide group with a methylsulfonyl substituent.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in chemical research.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe . It can be used to study enzyme activity and protein interactions, contributing to our understanding of various biochemical pathways.
Medicine
The compound has shown promise in medicinal chemistry for its therapeutic potential . It is being explored for:
- Anti-inflammatory Properties : Studies indicate that it may inhibit enzymes involved in inflammatory pathways.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it has been shown to reduce tumor size in xenograft models involving lung cancer cells.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical processes. Its unique properties make it suitable for creating innovative products.
Mechanism of Action
The mechanism by which N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide
- N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide
- N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide
Uniqueness
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide stands out due to its unique methylsulfonyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Biological Activity
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings and data regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Core Structure : The isoindole framework is central to its activity.
- Functional Groups : The presence of sulfonyl and carbonyl groups enhances its reactivity and interaction with biological targets.
Chemical Formula : C16H15N2O5S
IUPAC Name : this compound
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical pathways such as inflammation and cancer progression. For instance, it may inhibit thymidylate synthase, a key enzyme in DNA synthesis, which is crucial for cancer cell proliferation .
- Protein Interactions : It interacts with specific proteins that mediate cellular responses, potentially modulating pathways related to cell survival and apoptosis.
Therapeutic Potential
Research indicates that this compound may have applications in:
- Anti-inflammatory Treatments : Preliminary studies suggest that it can reduce inflammatory responses, making it a candidate for treating conditions like arthritis.
- Anticancer Properties : Its ability to inhibit tumor growth through enzyme modulation positions it as a promising agent in cancer therapy.
Case Studies and Experimental Findings
Several studies have explored the compound's biological effects:
- In Vitro Studies : Laboratory assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The IC50 values varied based on the cell type but showed significant reductions in cell viability at micromolar concentrations.
- Animal Models : In vivo experiments using murine models indicated that administration of the compound led to reduced tumor sizes compared to control groups. Histological analyses revealed decreased cellular proliferation markers in treated tissues.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1,3-dioxoisoindol-5-yl)acetamide | Similar core but different substituents | Moderate anticancer activity |
| N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide | Similar structure with variations | Enhanced anti-inflammatory properties |
This table illustrates how slight modifications in the chemical structure can significantly influence biological activity.
Q & A
Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide?
Methodological Answer: The synthesis typically involves coupling 3-methylsulfonylbenzoyl chloride with 1,3-dioxoisoindol-5-amine under basic conditions. Key steps include:
- Step 1: Activation of the benzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or toluene .
- Step 2: Controlled addition of the amine to prevent side reactions, with inert atmosphere (N₂/Ar) to avoid hydrolysis .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Q. Table 1: Example Reaction Conditions
| Parameter | Details | Reference |
|---|---|---|
| Solvent | DCM or toluene | |
| Base | Triethylamine | |
| Catalyst | None required (base-mediated) | |
| Temperature | 0–25°C (ambient) |
Q. How is the structural integrity of this compound validated?
Methodological Answer: Use a combination of analytical techniques:
- 1H/13C NMR: Confirm proton environments (e.g., sulfonyl group at δ 3.2–3.5 ppm for CH₃SO₂) and aromatic ring connectivity .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₆H₁₂N₂O₅S: calc. 344.06) .
- HPLC: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How can electron-withdrawing effects of the methylsulfonyl group influence reactivity?
Methodological Answer: The -SO₂CH₃ group:
- Electronic Effects: Deactivates the benzamide ring, directing electrophilic substitution to meta positions .
- Nucleophilic Substitution: Enhances reactivity at the isoindole carbonyl groups due to increased electrophilicity .
Experimental Design: - Compare reaction rates with/without the sulfonyl group using kinetic studies (e.g., competition experiments with nitrobenzene as a reference) .
Q. How to resolve discrepancies in crystallographic data for this compound?
Methodological Answer: Conflicting data may arise from twinning, disorder, or poor resolution. Strategies include:
- Data Reprocessing: Use SHELXL for high-resolution refinement, adjusting parameters like HKLF5 for twinned data .
- Validation Tools: Check R-factors (e.g., R₁ < 0.05) and ADDSYM in PLATON to detect missed symmetry .
Table 2: Crystallography Validation Metrics
| Metric | Acceptable Range | Reference |
|---|---|---|
| R₁ (all data) | <0.05 | |
| CCDC Deposition | Check for duplicates |
Q. How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
Q. What strategies address conflicting bioactivity data across studies?
Methodological Answer:
- Comparative Assay Design: Standardize protocols (e.g., MTT assay for cytotoxicity) and validate cell lines .
- Purity Reassessment: Confirm compound stability (e.g., HPLC post-storage) to rule out degradation .
- Statistical Validation: Apply ANOVA to compare datasets, identifying outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
